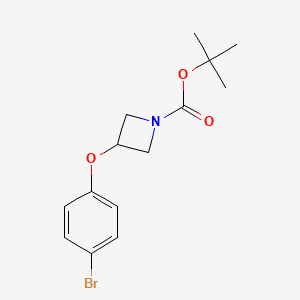

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate

Descripción general

Descripción

The compound "tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl azetidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate belongs. These compounds are of interest due to their potential as building blocks for more complex molecules, with applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of tert-butyl azetidine derivatives is described in several papers. For instance, paper outlines scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that can be further derivatized. Similarly, paper details the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is a potential building block for amino alcohols and polyamines. These synthetic approaches are relevant as they provide methods for creating azetidine derivatives that could be applied to the synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for understanding their reactivity and potential applications. Paper provides structural data for 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine and its derivative, an investigative anticancer agent. The study uses single-crystal X-ray diffraction to show how chemical transformations affect the azetidine ring's hybridization and crystal density. This information is valuable for predicting the behavior of similar azetidine compounds, including tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of azetidine derivatives is explored in paper , where 3-(3-(tert-butyldimethylsilyloxy)buta-1,3-dienyl)oxazolidin-2-ones undergo Diels-Alder cycloaddition with electrophilic 2H-azirines. The resulting cycloadducts can be further transformed under acidic conditions to yield aminoenones and aziridine derivatives. This demonstrates the versatility of azetidine derivatives in chemical reactions, which could be extrapolated to the reactivity of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are not directly discussed in the provided papers. However, paper describes the synthesis and antibacterial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, which, like azetidine derivatives, contain the tert-butyl group and are used in medicinal chemistry. The study includes NMR, mass spectra, and elemental analyses to determine the structures of the synthesized compounds. These techniques could be applied to tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate to ascertain its properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Medicinal Chemistry

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate and its derivatives have been explored in the context of medicinal chemistry. Researchers have investigated the synthesis of various azetidine-2-carboxylic acid analogs with different heteroatomic side chains for potential application in studying peptide activity and conformation influence (Sajjadi & Lubell, 2008). Additionally, the base-promoted α-alkylation of these compounds has been studied, demonstrating improved yields and diastereoselectivities, which is significant for producing optically active azetidine-2-carboxylic acid esters (Tayama, Nishio & Kobayashi, 2018).

Applications in Drug Synthesis and Modification

These compounds are also instrumental in the synthesis of novel pharmaceutical intermediates. For instance, the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, which serves as a convenient entry point for novel compounds, potentially impacting the development of new drugs (Meyers et al., 2009). Another study focuses on the preparation of protected 3-haloazetidines, which are used as versatile building blocks in medicinal chemistry for synthesizing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas & Lopchuk, 2018).

Exploration in Antimicrobial Agents

Research has also been conducted on the synthesis of substituted phenyl azetidines, including 3-(4-bromo phenyl) azetidine, for potential use as antimicrobial agents. This involves a series of reactions leading to the creation of compounds characterized by various analytical techniques and tested for antimicrobial activity (Doraswamy & Ramana, 2013).

Structural Analysis and Characterization

Studies on the structural analysis of related azetidine compounds, such as 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine, have been carried out to understand their chemical transformations and properties, which can aid in elucidating the biological activity of these compounds (Deschamps, Cannizzo & Straessler, 2013).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Propiedades

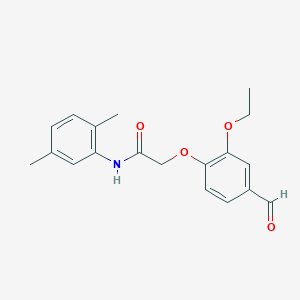

IUPAC Name |

tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSUQHNPRXCCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B3004751.png)

![2-Benzylsulfanyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3004752.png)

![(E)-2,3-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004761.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B3004764.png)